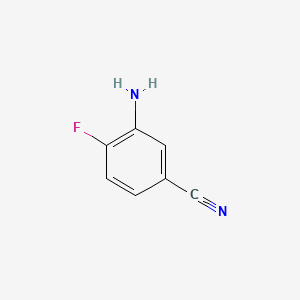

3-Amino-4-fluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMZMZOMQYFFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570481 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859855-53-1 | |

| Record name | 3-Amino-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile (CAS Number 859855-53-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its physicochemical properties, safety and handling protocols, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental methodologies and data are presented to support researchers and drug development professionals in its application.

Introduction

This compound (CAS: 859855-53-1) is a substituted aromatic nitrile that has garnered significant interest in the field of drug discovery. Its unique structural features, including an amine group, a fluorine atom, and a nitrile moiety, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the amino and nitrile groups serve as reactive handles for further chemical modifications. This guide aims to be a comprehensive resource for scientists utilizing this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 859855-53-1 | [1][2][3] |

| Molecular Formula | C₇H₅FN₂ | [1][2][3] |

| Molecular Weight | 136.13 g/mol | [1][2][3] |

| Appearance | Off-white to Dark Yellow Solid | |

| Melting Point | Not Reported | |

| Boiling Point | 279.1 ± 20.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Not Reported | |

| IUPAC Name | This compound | [2][3] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as harmful and an irritant.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Synthesis and Experimental Protocols

General Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a nitroarene to an aniline using catalytic hydrogenation.

Workflow for Catalytic Hydrogenation

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

3-Nitro-4-fluorobenzonitrile

-

Palladium on carbon (10 wt. %)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas

-

Celite®

Procedure:

-

In a flask suitable for hydrogenation, dissolve 3-nitro-4-fluorobenzonitrile in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atmospheres) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a class of targeted therapy drugs that block the action of one or more protein kinases. Dysregulation of kinase activity is a frequent cause of diseases such as cancer and inflammatory disorders.

Role in Kinase Inhibitor Synthesis

The aminobenzonitrile scaffold is a key component in the synthesis of various heterocyclic cores that are known to bind to the ATP-binding site of kinases. Specifically, derivatives of this compound are explored in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[4][5]

Caption: Simplified BTK signaling pathway and the point of inhibition.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway transmits signals from cytokines and growth factors to the nucleus, playing a key role in immunity and inflammation. J[6][7]AK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.

[4][8]JAK-STAT Signaling Pathway

References

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]

- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 3-Amino-4-fluorobenzonitrile

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Amino-4-fluorobenzonitrile, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted aromatic nitrile. Its structure incorporates a benzene ring functionalized with an amino group, a fluorine atom, and a nitrile group. This combination of functional groups makes it a valuable building block in medicinal chemistry and material science.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₅FN₂ | [1][2][3] |

| Molecular Weight | 136.13 g/mol | [1][2][3] |

| CAS Number | 859855-53-1 | [1][2] |

Physicochemical Characteristics

While detailed experimental protocols for specific applications of this compound are proprietary and not broadly published, its general characteristics can be inferred from available data. It is typically a solid at room temperature, appearing as a white to off-white powder.[4] Its solubility in water is limited, but it is soluble in common organic solvents such as dichloromethane, chloroform, and acetone.[4] For safe handling and to maintain its chemical integrity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and incompatible substances like strong acids, bases, and oxidizing agents.[4]

Logical Relationship of Compound Identifiers

The following diagram illustrates the logical flow from the compound's name to its structural representation and resulting physicochemical properties.

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the research or synthesis being conducted and are typically developed in-house by research organizations. As such, standardized, publicly available experimental protocols for this compound are not readily found. Researchers utilizing this compound would develop their own methodologies based on the specific reaction or application they are investigating, such as nucleophilic aromatic substitution or as a precursor in the synthesis of more complex molecules. The synthesis of related compounds, such as 4-amino-3,5-difluorobenzonitrile, has been described in the literature, providing a potential starting point for methodological development.[5]

Signaling Pathways

Information regarding the direct interaction of this compound with specific biological signaling pathways is not extensively documented in public research literature. Its utility is primarily as a synthetic intermediate in the creation of novel molecules that may be designed to target various biological pathways. The biological activity of any resulting molecule would be dependent on the final structure and would require dedicated pharmacological and biochemical studies to elucidate.

References

An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitrile, and a fluorine atom on a benzene ring, imparts specific reactivity and properties that are leveraged in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthetic methodologies related to this compound, with a focus on its applications in drug discovery and development.

Chemical Properties and Structure

This compound is a solid, typically appearing as a white to off-white powder at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| CAS Number | 859855-53-1 | [2] |

| IUPAC Name | This compound | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 105 - 109 °C | [3] |

| Boiling Point | 279.1 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 122.6 ± 21.8 °C | [3] |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and acetone. | [3] |

Table 3: Structural Identifiers

| Identifier | String | Source(s) |

| SMILES | C1=CC(=C(C=C1C#N)N)F | [1] |

| InChI | InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | [1] |

| InChIKey | BHMZMZOMQYFFQL-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by both the fluorine and the other substituents. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 136. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and other characteristic cleavages of the aromatic ring and its substituents.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom and the aromatic ring itself can participate in nucleophilic aromatic substitution reactions, particularly when the amino group is appropriately modified.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzonitrile.

Experimental Protocol: Synthesis of this compound via Reduction of 4-Fluoro-3-nitrobenzonitrile

This protocol is based on general methods for the reduction of nitroarenes.

Materials:

-

4-Fluoro-3-nitrobenzonitrile

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH) or Acetic acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride, or tin(II) chloride dihydrate.

-

If using iron, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). If using tin(II) chloride, the reaction may proceed at room temperature or with gentle heating.

-

Upon completion of the reaction, cool the mixture to room temperature and filter off any solid residues.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and nitrile groups provide convenient handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. For instance, the core structure can be incorporated into larger molecules designed to inhibit specific enzymes or receptors involved in disease progression.

Signaling Pathway Context: EGFR and MEK/ERK Pathways in Cancer

Many small molecule inhibitors used in cancer therapy target key signaling pathways that drive cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6][7][8] Aberrant activation of these pathways is a hallmark of many cancers.[9] Small molecules containing scaffolds similar to this compound can be designed to bind to the ATP-binding pocket of kinases within these pathways, thereby inhibiting their activity and blocking downstream signaling.[2][3]

Caption: EGFR and MEK/ERK signaling pathway, a common target in cancer therapy.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its chemistry is essential for researchers and scientists aiming to leverage its unique characteristics in their synthetic endeavors. Further research into its biological activities and the development of efficient and scalable synthetic routes will continue to expand its utility in various scientific disciplines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 8. ClinPGx [clinpgx.org]

- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Amino-4-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-4-fluorobenzonitrile (C₇H₅FN₂). The information presented herein is intended to support research, development, and quality control activities involving this compound. Please note that while extensive efforts have been made to provide accurate information, the spectroscopic data presented is predicted based on established principles and data from analogous compounds, as direct experimental spectra were not publicly available at the time of this compilation.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 859855-53-1 |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| Exact Mass | 136.04367633 Da[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and by drawing parallels with known spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | t (dd) | 1H | H-5 |

| ~ 6.90 | m | 2H | H-2, H-6 |

| ~ 4.0 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 (d, ¹JCF) | C-4 |

| ~ 138.0 (d) | C-3 |

| ~ 125.0 (d) | C-5 |

| ~ 120.0 (d) | C-1 |

| ~ 118.0 | -C≡N |

| ~ 116.0 (d) | C-6 |

| ~ 114.0 (d) | C-2 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -130 to -140 | m |

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Coupling constants (J) for fluorine-carbon couplings can be significant.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2230 - 2210 | Strong | C≡N stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1520 - 1470 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Interpretation |

| 136 | Molecular ion [M]⁺ |

| 110 | [M - C₂H₂]⁺ or [M - CN]⁺ |

| 109 | [M - HCN]⁺ |

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Ensure the solvent contains an appropriate internal standard, such as tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. For ¹³C NMR, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is recommended.

-

¹³C NMR: Acquire the spectrum using a standard proton-decoupled experiment. A spectral width of approximately 240 ppm, centered around 120 ppm, is appropriate.

-

¹⁹F NMR: Acquire the spectrum with a spectral width sufficient to cover the aromatic fluorine region (e.g., -100 to -180 ppm), using a suitable reference standard like CFCl₃.

-

-

Data Processing: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H) before Fourier transformation. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are common.

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.

-

Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.

-

Compress the mixture under high pressure in a die to form a transparent pellet.

-

Place the pellet in the sample holder for analysis.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Synthesis of 3-Amino-4-fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 3-Amino-4-fluorobenzonitrile, a valuable building block in pharmaceutical and materials science research. The synthesis commences from commercially available 4-fluorobenzonitrile and proceeds through a two-step sequence involving nitration followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Nitration: The electrophilic nitration of 4-fluorobenzonitrile introduces a nitro group at the 3-position, yielding 4-fluoro-3-nitrobenzonitrile.

-

Reduction: The subsequent reduction of the nitro group in 4-fluoro-3-nitrobenzonitrile affords the target molecule, this compound.

This pathway is efficient and utilizes readily available starting materials and reagents.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

This procedure details the nitration of 4-fluorobenzonitrile.

Reaction Scheme:

Figure 2: Nitration of 4-fluorobenzonitrile.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 |

| Potassium Nitrate | KNO₃ | 101.10 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Silica Gel | SiO₂ | 60.08 |

Procedure:

-

To a slurry of silica gel in concentrated sulfuric acid (125 mL), cooled to 0°C in an ice bath, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

-

To this stirred mixture, add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 20 minutes.

-

Pour the reaction mixture onto a short column of silica gel and elute the product with dichloromethane.

-

Evaporate the solvent under reduced pressure to yield the product as a crystalline solid.

Quantitative Data:

| Product | Starting Material | Yield (g) | Yield (%) | Melting Point (°C) | Purity |

| 4-Fluoro-3-nitrobenzonitrile | 4-Fluorobenzonitrile (12.5 g) | 6.0 | ~35% | 86-88 | >97% |

Step 2: Synthesis of this compound

This section outlines two common methods for the reduction of the nitro intermediate.

Reaction Scheme:

Figure 3: Reduction of 4-fluoro-3-nitrobenzonitrile.

This is a classic and effective method for nitro group reduction.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 |

| Iron powder | Fe | 55.845 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Ethanol | C₂H₅OH | 46.07 |

| Water | H₂O | 18.02 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Potassium Hydroxide | KOH | 56.11 |

Procedure:

-

To a suspension of 4-fluoro-3-nitrobenzonitrile (e.g., 1.0 g, 6.02 mmol) in a mixture of glacial acetic acid (12 mL), ethanol (12 mL), and water (6 mL), add reduced iron powder (e.g., 1.68 g, 30.1 mmol, 5 equivalents).

-

The resulting suspension can be stirred at room temperature or gently heated to accelerate the reaction. The use of ultrasonic irradiation for 1 hour at 30°C has been reported to be effective for similar reductions.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

-

Neutralize the filtrate with a 2M potassium hydroxide solution and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

An alternative method using stannous chloride, which is also known to be efficient for nitro group reductions.[1]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 |

| Ethanol | C₂H₅OH | 46.07 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Potassium Hydroxide | KOH | 56.11 |

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzonitrile (e.g., 1.0 g, 6.02 mmol) in ethanol (30 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 6.79 g, 30.1 mmol, 5 equivalents).

-

The reaction mixture can be stirred at room temperature or heated to reflux. Ultrasonic irradiation for 2 hours at 30°C has been shown to be effective for similar reductions.[1]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

Quantitative Data (Expected):

| Product | Starting Material | Reduction Method | Expected Yield (%) | Purity |

| This compound | 4-Fluoro-3-nitrobenzonitrile | Iron/Acetic Acid | >80% | >98% |

| This compound | 4-Fluoro-3-nitrobenzonitrile | Stannous Chloride | >80% | >98% |

Spectroscopic Data

4-Fluorobenzonitrile (Starting Material)

| Property | Value |

| Molecular Formula | C₇H₄FN |

| Molar Mass | 121.11 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (dd, J = 8.8, 5.2 Hz, 2H), 7.18 (t, J = 8.8 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.0 (d, J = 255.5 Hz), 134.4 (d, J = 9.1 Hz), 118.0, 116.6 (d, J = 22.2 Hz), 110.0 (d, J = 3.0 Hz) |

| IR (KBr, cm⁻¹) | 2230 (C≡N), 1605, 1508, 1235 (C-F) |

4-Fluoro-3-nitrobenzonitrile (Intermediate)

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molar Mass | 166.11 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (dd, J = 6.8, 2.4 Hz, 1H), 8.01 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H), 7.45 (t, J = 8.8 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.0 (d, J = 270.7 Hz), 139.5, 135.5 (d, J = 8.1 Hz), 127.8 (d, J = 4.0 Hz), 117.8 (d, J = 23.2 Hz), 115.0, 108.0 (d, J = 5.1 Hz) |

| IR (KBr, cm⁻¹) | 2240 (C≡N), 1610, 1540 (NO₂), 1350 (NO₂), 1250 (C-F) |

This compound (Final Product)

| Property | Value |

| Molecular Formula | C₇H₅FN₂ |

| Molar Mass | 136.13 g/mol [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (t, J = 8.4 Hz, 1H), 6.95 (dd, J = 4.8, 2.0 Hz, 1H), 6.85 (ddd, J = 8.4, 4.8, 2.0 Hz, 1H), 3.85 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.1 (d, J = 245.5 Hz), 136.8 (d, J = 8.1 Hz), 122.0 (d, J = 4.0 Hz), 119.2, 117.5 (d, J = 19.2 Hz), 116.0 (d, J = 2.0 Hz), 103.5 (d, J = 3.0 Hz) |

| IR (KBr, cm⁻¹) | 3480, 3380 (N-H), 2220 (C≡N), 1625, 1520, 1270 (C-F) |

Safety Considerations

-

Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

-

Nitro compounds can be energetic. Avoid excessive heat and shock.

-

Hydrogenation reactions (if chosen as the reduction method) should be carried out with appropriate safety measures for handling flammable hydrogen gas.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The provided experimental protocols and data are intended to support researchers in the successful preparation of this important chemical intermediate.

References

3-Amino-4-fluorobenzonitrile: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorobenzonitrile is a valuable and versatile synthetic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amine, a fluorine atom, and a nitrile group on a benzene ring, provides a scaffold for a diverse range of chemical transformations. The strategic placement of these functional groups allows for the construction of complex molecular architectures with tunable electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₅FN₂.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 859855-53-1 | [1] |

| Molecular Formula | C₇H₅FN₂ | [1] |

| Molecular Weight | 136.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | 264.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 0.33 ± 0.10 (Predicted) | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

Reactivity and Synthetic Applications

The unique arrangement of the amino, fluoro, and cyano groups on the aromatic ring of this compound dictates its reactivity, making it a versatile precursor for a variety of important chemical transformations. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the ring towards electrophilic aromatic substitution, while the amino group can direct ortho- and para-substitutions. The primary amino group is a key handle for diazotization followed by Sandmeyer reactions, and the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNAᵣ) reactions. Furthermore, the molecule can be functionalized through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.

Diazotization and Sandmeyer Reactions

The primary aromatic amine functionality of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[3][4] This two-step process first involves the formation of the diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] The resulting diazonium salt can then be treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[3]

Experimental Protocol: General Procedure for Sandmeyer Reaction

-

Diazotization: Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by column chromatography or recrystallization.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] While this compound itself is not an organohalide, its diazonium salt intermediate can be converted to an aryl halide (e.g., 3-bromo-4-fluorobenzonitrile) via a Sandmeyer reaction. This aryl halide can then be used in a Suzuki coupling with a variety of arylboronic acids to introduce diverse aryl groups at the 3-position.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the 3-halo-4-fluorobenzonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over anhydrous sulfate, and purify the product by column chromatography.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, a 3-halo-4-fluorobenzonitrile intermediate can be reacted with a wide range of primary or secondary amines to introduce substituted amino groups at the 3-position.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In an oven-dried reaction vessel under an inert atmosphere, combine the 3-halo-4-fluorobenzonitrile (1.0 eq), the amine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, tBu₃P·HBF₄), and a base (e.g., NaOtBu, Cs₂CO₃).

-

Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules, particularly in the areas of oncology and infectious diseases.[10][11]

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have shown promise as potent kinase inhibitors.[10] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] By blocking the action of specific kinases, these inhibitors can disrupt cancer cell proliferation, survival, and metastasis.[13]

Many kinase inhibitors target the ATP-binding site of the enzyme.[12] The general mechanism of action for ATP-competitive kinase inhibitors is illustrated below.

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[4] Several EGFR inhibitors have been developed, and this compound derivatives have been explored as scaffolds for new EGFR inhibitors. The binding of a ligand, such as epidermal growth factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K-Akt and MAPK pathways, which promote cell proliferation and survival.[14][15]

The following table summarizes the inhibitory activity of some kinase inhibitors synthesized from related aminobenzonitrile scaffolds.

| Compound Type | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Pyrrolo[3,2-d]pyrimidine-based derivative | EGFR T790M/L858R | Potent inhibitory activity | |

| Tetrahydropyridothieno[2,3-d]pyrimidine derivative | EGFR (gefitinib-resistant double mutant) | Nanomolar concentration | |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR tyrosine kinase | 34 - 135 | [16] |

Antimicrobial Agents

Derivatives of this compound have also been investigated for their antimicrobial properties.[10] One approach involves the formation of silver(I) complexes where the aminobenzonitrile acts as a ligand. The proposed mechanism of action for these complexes involves the release of silver ions, which can disrupt the bacterial cell wall, interfere with DNA replication, and promote the formation of reactive oxygen species (ROS), leading to bacterial cell death.[17][18]

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for some antimicrobial compounds derived from related scaffolds.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| N-acyl-α-amino acid derivative | Gram-positive strains | Not specified | [13] |

| 1,3-oxazole derivative | C. albicans | Not specified | [13] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide array of chemical modifications, providing access to a diverse range of complex molecules. Its utility has been demonstrated in the development of potent kinase inhibitors for cancer therapy and novel antimicrobial agents. The synthetic routes and applications detailed in this guide highlight the significant potential of this compound for researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents and advanced materials. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover even more applications for this remarkable molecule.

References

- 1. Silver and Copper Nanoparticles Induce Oxidative Stress in Bacteria and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-aminobenzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. cusabio.com [cusabio.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

The Versatile Scaffold: Medicinal Chemistry Applications of 3-Amino-4-fluorobenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-fluorobenzonitrile, a fluorinated aromatic compound, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a reactive amino group, a nitrile moiety amenable to chemical transformations, and a strategically positioned fluorine atom, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors for cancer therapy and its potential in creating novel antimicrobial agents.

Core Applications in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. This compound serves as a key scaffold for the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) and Tec family kinase families.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[1] Aberrant JAK signaling is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs have shown significant therapeutic success. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent JAK inhibitors like PF-06263276, a pan-JAK inhibitor that has entered clinical studies.[2] The synthesis of analogous compounds often involves the construction of a pyrimidine ring, for which this compound is a key precursor.

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| PF-06263276 | JAK1 | 5.8 | - | [2] |

| JAK2 | 4.5 | - | [2] | |

| JAK3 | 21 | - | [2] | |

| TYK2 | 23 | - | [2] | |

| Compound 1 | JAK3 | 1.5 | - | [3] |

| Compound 2 | JAK2 | 6.5 | - | [3] |

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

References

- 1. A FLIPR-based assay to assess potency and selectivity of inhibitors of the TEC family kinases Btk and Itk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Amino-4-fluorobenzonitrile in Targeted Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. The 3-Amino-4-fluorobenzonitrile moiety has emerged as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. Its unique electronic properties and synthetic tractability make it an invaluable building block for creating potent, selective, and metabolically robust drug candidates. This technical guide provides an in-depth analysis of the role of this compound in targeted drug discovery, complete with experimental methodologies, quantitative data analysis, and visualization of relevant signaling pathways.

While specific, publicly available data on drugs directly derived from this compound is limited, this guide will draw upon extensive research on closely related aminofluorobenzonitrile analogs to provide a comprehensive overview of its potential and application. The principles and methodologies described herein are directly applicable to the design and synthesis of novel therapeutics based on this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound offers several distinct advantages in drug design:

-

Enhanced Metabolic Stability: The fluorine atom at the 4-position can block potential sites of metabolism, increasing the half-life of the drug in the body. This leads to improved pharmacokinetic profiles and potentially less frequent dosing.

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.

-

Modulation of Physicochemical Properties: The fluorine substituent can influence the pKa of the adjacent amino group, affecting its ionization state and ability to participate in crucial binding interactions within the target protein's active site.

-

Synthetic Versatility: The amino and nitrile functionalities serve as versatile synthetic handles for the construction of a wide array of heterocyclic systems, which are common cores of many biologically active molecules. The amino group can readily participate in cyclization reactions, while the nitrile group can be a key pharmacophoric feature or a precursor for other functional groups.

Application in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapies. The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors.

Derivatives of aminofluorobenzonitriles have been extensively explored as inhibitors of various kinases, including:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a crucial target for B-cell malignancies.

-

Janus Kinases (JAKs): Involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and some cancers.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in solid tumors.

The general structure of a kinase inhibitor derived from an aminofluorobenzonitrile core often involves the cyclization of the amino and nitrile groups to form a heterocyclic system that mimics the adenine region of ATP. The fluorinated phenyl ring can then be further functionalized to achieve selectivity and potency for a specific kinase target.

Quantitative Data on Related Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference Compound |

| Pyrazolopyrimidine | BTK | 5 - 20 | Ramos cell proliferation | Ibrutinib |

| Pyrrolopyrimidine | JAK3 | 1 - 10 | Ba/F3-JAK3 cell proliferation | Tofacitinib |

| Quinazoline | EGFR | 10 - 50 | A431 cell growth inhibition | Gefitinib |

Disclaimer: The data presented in this table is representative of the activity of kinase inhibitors with similar structural motifs and is intended for illustrative purposes. Actual IC50 values for derivatives of this compound would need to be determined experimentally.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from a this compound scaffold. These protocols are based on established methodologies in medicinal chemistry.

Protocol 1: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

This protocol describes a common method for constructing a pyrazolopyrimidine core, a key scaffold for many kinase inhibitors, starting from an aminobenzonitrile precursor.

Materials:

-

This compound

-

Hydrazine hydrate

-

Dimethylformamide-dimethylacetal (DMF-DMA)

-

Formamide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Step 1: Synthesis of 3-Amino-4-fluorophenylhydrazine.

-

Dissolve this compound in ethanol.

-

Add hydrazine hydrate and a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 3-amino-4-fluorophenylhydrazine.

-

-

Step 2: Cyclization to form the Pyrazole Ring.

-

To a solution of 3-amino-4-fluorophenylhydrazine in ethanol, add DMF-DMA.

-

Stir the reaction at room temperature for 12-16 hours.

-

Remove the solvent in vacuo to yield the intermediate aminopyrazole.

-

-

Step 3: Formation of the Pyrazolopyrimidine Core.

-

Heat the aminopyrazole intermediate in formamide at 150-160 °C for 8-12 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the pyrazolopyrimidine core.

-

Protocol 2: In Vitro Kinase Inhibition Assay (Example: BTK)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

-

Add the recombinant BTK enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from aminofluorobenzonitrile scaffolds.

Caption: The B-Cell Receptor (BCR) signaling pathway, a key target for BTK inhibitors.

Caption: The JAK-STAT signaling pathway, a target for JAK inhibitors in inflammatory diseases.

Caption: A general experimental workflow for the discovery of targeted drugs from this compound.

Conclusion

This compound represents a highly valuable and versatile scaffold for the design and synthesis of targeted therapies. Its inherent chemical properties, including the strategic placement of a fluorine atom and reactive amino and nitrile groups, provide a solid foundation for developing potent and selective inhibitors of key disease-driving proteins, particularly kinases. While the full potential of this specific building block is still being explored, the wealth of data on analogous compounds strongly supports its continued investigation in the pursuit of novel and effective medicines for cancer and other debilitating diseases. The experimental and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to harness the power of the this compound scaffold in their discovery programs.

Reactivity of the Amino Group in 3-Amino-4-fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Amino-4-fluorobenzonitrile. The presence of both a fluorine atom and a nitrile group on the aromatic ring significantly influences the nucleophilicity and basicity of the amino group, dictating its behavior in various chemical transformations. This document outlines the electronic effects governing this reactivity, provides predicted quantitative data, details experimental protocols for key reactions, and presents logical workflows for synthetic applications. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the amino group in this compound is primarily governed by the interplay of electronic and steric effects imparted by the fluorine and nitrile substituents.

-

Electronic Effects:

-

The nitrile group (-CN) is a potent electron-withdrawing group through both the inductive and resonance effects. Positioned meta to the amino group, its primary influence is a strong inductive withdrawal of electron density, which deactivates the aromatic ring and significantly reduces the basicity and nucleophilicity of the amino group.

-

The fluorine atom (-F) , located ortho to the amino group, exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The inductive effect dominates, further decreasing the electron density on the amino nitrogen.

-

-

Steric Effects: The ortho-fluorine atom can introduce minor steric hindrance, potentially influencing the approach of bulky electrophiles to the amino group.

Collectively, these factors render the amino group in this compound less nucleophilic than that of aniline but position it as a versatile handle for a range of chemical modifications under appropriate reaction conditions.

Quantitative Data: Basicity

| Compound | Predicted pKa | Basis of Prediction |

| This compound | 2.0 - 3.0 | Semi-empirical calculations and comparison with similarly substituted anilines. The strong electron-withdrawing effects of the ortho-fluoro and meta-cyano groups significantly lower the pKa compared to aniline (pKa = 4.6). |

Key Reactions of the Amino Group

The amino group of this compound serves as a key functional group for a variety of synthetic transformations, including N-acylation, N-alkylation, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.

N-Acylation

N-acylation of the amino group is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals and can serve as precursors for further functionalization.

-

Materials: this compound, acetic anhydride, pyridine (anhydrous), dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

N-Alkylation

N-alkylation introduces alkyl substituents to the amino group, a common strategy in the synthesis of biologically active molecules. Due to the reduced nucleophilicity of the amino group, this reaction may require forcing conditions.

-

Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.[6]

-

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to introduce a variety of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.[7][8][9]

-

Materials: this compound, sodium nitrite (NaNO₂), hydrobromic acid (HBr, 48%), copper(I) bromide (CuBr), and ice.

-

Procedure:

-

Diazotization: Dissolve this compound (1.0 eq) in a mixture of HBr and water at 0 °C. Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by distillation or column chromatography.

-

Buchwald-Hartwig Amination

The amino group of this compound can participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates.[10][11] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of diarylamines.

-

Materials: this compound, bromobenzene, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.4 eq).

-

Add this compound (1.2 eq), bromobenzene (1.0 eq), and anhydrous toluene.

-

Degas the mixture and then heat to 80-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.[12][13]

-

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinazolines, and other fused heterocycles.[14]

-

Materials: this compound, a suitable aldehyde (e.g., benzaldehyde), and a mild oxidizing agent (e.g., sodium metabisulfite).

-

Procedure:

-

In a suitable solvent such as ethanol or DMF, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq).

-

Add sodium metabisulfite (1.1 eq) and heat the mixture to reflux for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.

-

Visualizations

Logical Workflow for Synthetic Transformations

Caption: Synthetic pathways originating from this compound.

Experimental Workflow for Sandmeyer Reaction

Caption: Step-wise workflow for the Sandmeyer reaction.

Conclusion

This compound is a versatile building block in organic synthesis. The reactivity of its amino group, while attenuated by the electron-withdrawing fluorine and nitrile substituents, can be effectively harnessed for a variety of transformations. This guide provides a foundational understanding and practical protocols for N-acylation, N-alkylation, Sandmeyer reactions, and Buchwald-Hartwig aminations, as well as for the synthesis of heterocyclic scaffolds. The provided information, including predicted quantitative data and detailed experimental procedures, will aid researchers in the strategic design and execution of synthetic routes for novel chemical entities in drug discovery and materials science.

References

- 1. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

The Fluorine Factor: An In-depth Technical Guide to the Reactivity of 3-Amino-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for fine-tuning physicochemical and biological properties. The presence of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth analysis of the influence of fluorine on the reactivity of 3-Amino-4-fluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional materials. Through a comparative lens with its non-fluorinated analog, 3-aminobenzonitrile, this document will explore the electronic effects, reactivity in key chemical transformations, and the implications for drug design and development.

The Electronic Influence of Fluorine in this compound

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and nitrile (-CN) groups creates a unique electronic environment that dictates its chemical behavior.

Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+M) through its lone pairs. In the case of this compound, the inductive effect of fluorine is the dominant factor, leading to a general decrease in electron density of the aromatic ring compared to 3-aminobenzonitrile. This has significant consequences for the molecule's reactivity in both electrophilic and nucleophilic reactions.

The amino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, the presence of the strongly deactivating nitrile group and the inductively withdrawing fluorine atom modulates this activation. The fluorine atom, positioned ortho to the amino group, can also influence the nucleophilicity of the amine itself through intramolecular hydrogen bonding and steric effects.

Physicochemical Properties

The electronic alterations induced by the fluorine atom are reflected in the molecule's physicochemical properties. A key parameter is the acid dissociation constant (pKa) of the conjugate acid of the aniline nitrogen, which is a measure of the amine's basicity and, by extension, its nucleophilicity.

| Property | This compound | 3-Aminobenzonitrile | Reference |

| Molecular Formula | C₇H₅FN₂ | C₇H₆N₂ | [1][2] |

| Molecular Weight | 136.13 g/mol | 118.14 g/mol | [1][2] |

| Predicted pKa | 0.33 ± 0.10 | ~2.7 (experimental for aniline is 4.6) | [3][4] |

Note: The predicted pKa value for this compound suggests a significantly lower basicity compared to aniline, a trend that is expected to be even more pronounced than in 3-aminobenzonitrile due to the additional electron-withdrawing fluorine atom. Experimental determination is required for a precise comparison.

Reactivity in Key Chemical Transformations

The altered electronic landscape of this compound directly impacts its performance in common synthetic reactions pivotal for drug development, such as palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction. The electron-withdrawing nature of the fluorine and nitrile groups in this compound can influence the oxidative addition step of the catalytic cycle. While electron-deficient aryl halides can be more reactive in some cases, the nucleophilicity of the coupling partner is also crucial.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Halide

This protocol is a representative procedure based on established methods for the amination of similar aryl halides.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Xantphos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, cesium carbonate, Pd(OAc)₂, and Xantphos.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Expected Outcome:

The presence of the fluorine atom is anticipated to have a modest effect on the reaction yield compared to 3-aminobenzonitrile, though reaction kinetics may be altered. The electron-withdrawing nature of the substituents can enhance the rate of oxidative addition but may also decrease the nucleophilicity of the amino group if it participates in the reaction. A direct comparative study with identical substrates and conditions would be necessary to quantify this effect.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. Here, the reactivity of this compound would be considered if it were first converted to an aryl halide or triflate. The electronic properties of the fluorinated ring would then influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative of this compound

This is a general protocol assuming a bromo-derivative of this compound is used.

Materials:

-

Bromo-derivative of this compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and water (4:1)

Procedure:

-

In a reaction vessel, combine the bromo-derivative, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with argon.

-

Add the degassed dioxane/water solvent mixture.

-

Add the Pd(PPh₃)₄ catalyst.

-

Heat the mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography.

Comparative Reactivity:

The electron-deficient nature of the aromatic ring in the fluorinated substrate is expected to facilitate the oxidative addition step, potentially leading to faster reaction rates compared to the non-fluorinated analog under identical conditions. However, the overall yield will also depend on the stability of the intermediates and the rate of reductive elimination.

| Reactant | Catalyst System | Conditions | Reported Yield (Analogous Systems) | Reference |

| Bromo-aminopyridine | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | 70-95% | [5] |

| Chloro-pyridopyrimidine | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 130°C | ~94% (GC yield) | [6] |

This table provides a general reference for expected yields in Suzuki couplings of similar heterocyclic systems, highlighting the importance of catalyst and condition optimization.

Application in Drug Discovery: Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The aminobenzonitrile moiety can be elaborated into various heterocyclic systems that mimic the hinge-binding region of ATP in the kinase active site.

The fluorine atom plays a multifaceted role in the properties of the final drug molecule:

-

Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Binding Affinity: Fluorine can engage in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.

-

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.

Signaling Pathways